2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-6-8(9(12)13)10(7-11)2-4-14-5-3-10/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
CTTKKNCSQDQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Oxo-1-oxa-8-azaspirodecane Derivatives
According to patent US5118687A, the core spirocyclic structure can be synthesized via cyclization of suitable precursors under acidic or basic conditions:
- Acidic cyclization : The compound of formula (V) is cyclized in an acidic medium, such as dry hydrogen halide in inert solvents like tetrahydrofuran or dioxane, leading to the formation of the spirocyclic framework.
- Basic cyclization : Alternatively, cyclization can be achieved in a basic medium using alkali metal carbonates or hydroxides, with solvents like ethanol or dimethylformamide (DMF).
Alkylation of the Spirocyclic Core
The methyl group at the 2-position can be introduced via nucleophilic alkylation:
- Reacting the spirocyclic amine or its salt with methylating agents such as methyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate) in solvents like acetone or DMF.
- This step is crucial for selectively methylating the nitrogen or carbon centers depending on the desired substitution pattern.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality at the 4-position is typically introduced through:
- Oxidation of a suitable precursor, such as a methyl or aldehyde group, using oxidizing agents like potassium permanganate or chromium-based reagents.
- Alternatively, direct carboxylation via carbon dioxide fixation under high pressure in the presence of a base, such as sodium hydride, can be employed.
Incorporation of the Oxa (Oxygen) Moiety
The oxygen atom in the oxirane ring can be introduced through:
- Epoxidation of an alkene precursor using peracids (e.g., meta-chloroperbenzoic acid).
- Alternatively, ring closure reactions involving halohydrins or related intermediates under basic conditions.
Representative Synthetic Route
| Step | Description | Reagents & Conditions | Reference/Source |
|---|---|---|---|
| 1 | Formation of the spirocyclic core | Cyclization in inert solvent with acid/base | US5118687A |
| 2 | Methylation at the 2-position | Methyl iodide, potassium carbonate, DMF | Patent EP0414422A2 |
| 3 | Introduction of carboxyl group | Oxidation with potassium permanganate | General organic synthesis methods |
| 4 | Formation of oxirane ring | Epoxidation with meta-chloroperbenzoic acid | Standard epoxidation protocols |
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography for purification.
- Spectroscopy : NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy) for structure confirmation.
- Crystallization : Recrystallization from suitable solvents to obtain pure compounds.
Research Findings and Data
Research indicates that the yields of each step vary depending on reaction conditions, with optimized protocols achieving yields above 70%. The key challenges include controlling regioselectivity during methylation and ensuring complete oxidation without over-oxidation of sensitive groups.
Notes on Variability and Optimization
- The choice of solvents and temperature critically influences the cyclization efficiency.
- Methylation reactions require careful control to prevent over-alkylation or side reactions.
- Oxidation steps must be monitored to prevent degradation of the spirocyclic framework.
- The introduction of the oxirane ring is typically performed after the core structure is established to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spiro Core
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Molecular Formula: C₁₂H₁₉NO₄
- Key Differences : Replaces the methyl group with a 2-methoxyethyl substituent, increasing hydrophilicity and molecular weight (241.28 g/mol ). This modification may enhance solubility but reduce membrane permeability compared to the methyl analog .
2-tert-Butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Molecular Formula: C₁₄H₂₃NO₅
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group, widely used in peptide synthesis to shield the amine during reactions. The Boc group increases steric bulk and molecular weight (285.34 g/mol ), making this derivative more suited for stepwise synthetic protocols .
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
Functional Group Modifications
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
- Molecular Formula: C₁₇H₂₃NO₃
- Key Differences : The carboxylic acid is esterified to a methyl ester, reducing polarity and acidity. This derivative is often used as an intermediate in prodrug design or to facilitate coupling reactions in organic synthesis .
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Molecular Formula: C₁₃H₂₃NO₃
- Its molecular weight (241.33 g/mol) and lipophilicity are higher than the parent compound .
Ring System Analogues
8-(4-Fluoro-2-methylbenzenesulfonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Molecular Formula : C₁₈H₂₂FN₂O₅S
- Key Differences : Replaces the oxa ring with a sulfonyl-substituted diaza ring, introducing electronegative fluorine and sulfonyl groups. This modification enhances hydrogen-bonding capacity and metabolic stability, making it relevant for protease inhibitor development .
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Applications |
|---|---|---|---|---|
| 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | C₁₀H₁₅NO₃ | 197.23 | Methyl (C2), carboxylic acid (C4) | Drug discovery, scaffold synthesis |
| 2-(2-Methoxyethyl) analog | C₁₂H₁₉NO₄ | 241.28 | 2-Methoxyethyl (C2) | Solubility-enhanced derivatives |
| 2-tert-Butoxycarbonyl analog | C₁₄H₂₃NO₅ | 285.34 | Boc-protected amine (C2) | Peptide synthesis intermediates |
| 2-Benzyl hydrochloride salt | C₁₆H₂₂ClNO₃ | 299.81 | Benzyl (C2), HCl salt | Crystallization studies |
| 8-(4-Fluoro-2-methylbenzenesulfonyl) derivative | C₁₈H₂₂FN₂O₅S | 397.44 | Sulfonyl-fluorophenyl, ketone (C2) | Protease inhibitors |
Biological Activity
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which includes an oxa and azaspiro framework. This compound possesses a carboxylic acid functional group that enhances its chemical reactivity and potential biological activity. The presence of a methyl group contributes to its lipophilicity, which may influence its interaction with various biological targets.
Molecular Characteristics
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a spirocyclic structure with both oxa and azaspiro components, contributing to its distinct chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not available |
| LogP | Not specified |
Preliminary studies indicate that this compound may exhibit selective interactions with various biological targets, including enzymes and receptors. These interactions can modulate significant biological pathways, suggesting potential therapeutic applications.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. Initial findings suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Description |
|---|---|---|
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | <0.03125–0.25 | Effective against MDR Staphylococcus aureus |
| 8-Azaspiro[4.5]decane-2-carboxylic acid | 1–4 | Moderate activity against E. coli |
Case Studies
Recent literature highlights the potential of this compound in drug discovery:
- Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
- Mechanistic Insights : Research indicates that the compound may inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription, thus providing a mechanism for its antibacterial effects .
- Therapeutic Potential : The unique structural features of this compound suggest it could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects compared to existing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
